6-Amino-3-phenyl-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-phenyl-4-(4-propoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-phenyl-4-(4-propoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot tandem Knoevenagel cyclocondensation reaction. This method involves the reaction of malononitrile, an aldehyde (such as pyridine 4-carboxyaldehyde), and in situ generated 3-substituted-1H-pyrazol-5(4H)-ones in aqueous ethanol at room temperature . The reaction is catalyzed by trisodium citrate dihydrate, which is an eco-friendly and non-toxic catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable synthesis are often applied. This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-phenyl-4-(4-propoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Amino-3-phenyl-4-(4-propoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-3-phenyl-4-(4-propoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles
Uniqueness
6-Amino-3-phenyl-4-(4-propoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the propoxyphenyl group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain biological contexts.
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-amino-3-phenyl-4-(4-propoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O2/c1-2-12-27-16-10-8-14(9-11-16)18-17(13-23)21(24)28-22-19(18)20(25-26-22)15-6-4-3-5-7-15/h3-11,18H,2,12,24H2,1H3,(H,25,26) |
InChI Key |
RGEUKBZDLNDQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
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